
4-methoxy-2-methyl-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-2-methyl-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide , also known by its IUPAC name, is a chemical compound with the molecular formula C₈H₁₁NO and a molecular weight of 137.1790 g/mol . It belongs to the class of benzenesulfonamides and exhibits interesting pharmacological properties.
Molecular Structure Analysis
The molecular structure of This compound consists of a benzene ring with a methoxy group (OCH₃) at the 4-position, a methyl group (CH₃) at the 2-position, and a sulfonamide group (SO₂NH₂) attached to the benzene ring. The piperidine and pyridazine moieties contribute to its overall structure .
Chemical Reactions Analysis
Understanding the reactivity of this compound is crucial for its applications. Investigating its behavior under various reaction conditions, such as nucleophilic substitutions, oxidations, or reductions, would provide valuable insights. Again, referring to relevant literature is essential .
Applications De Recherche Scientifique
Cognitive Enhancing Properties
Research on closely related sulfonamide compounds, such as SB-399885, has demonstrated potent, selective antagonistic effects on 5-HT6 receptors, with significant implications for enhancing cognitive functions. SB-399885 has shown to reverse scopolamine-induced deficits in rat novel object recognition paradigms and age-dependent deficits in water maze spatial learning in aged rats. This suggests its potential utility in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Antimicrobial Activities
Compounds structurally similar to 4-methoxy-2-methyl-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide have been explored for their antimicrobial potential. Novel syntheses of sulfonamide derivatives have demonstrated significant antimicrobial activity against a variety of microbial strains, indicating their potential as bioactive agents in fighting infections (Desai et al., 2016).
Anticancer Properties
Research into benzenesulfonamide derivatives, such as those incorporating triazine moieties, has been directed towards their use as potent inhibitors of carbonic anhydrase IX, a protein associated with tumor growth and metastasis. These studies have identified compounds with sub-nanomolar inhibitory potency, highlighting their potential in anticancer therapies (Lolak et al., 2019).
Enzyme Inhibition for Neurodegenerative Diseases
The inhibition of acetylcholinesterase and butyrylcholinesterase by sulfonamides incorporating 1,3,5-triazine structural motifs has been examined. These enzymes are targets in the treatment of neurodegenerative diseases like Alzheimer's. Compounds in this category have shown promising results, suggesting a potential therapeutic pathway (Lolak et al., 2020).
Corrosion Inhibition
Quantum chemical and molecular dynamic simulation studies have explored the use of piperidine derivatives, including those similar to this compound, in corrosion inhibition of metals like iron. These studies indicate that these compounds can effectively prevent corrosion, which has implications for industrial applications (Kaya et al., 2016).
Orientations Futures
: NIST Chemistry WebBook : El-Sawy ER, Mandour AH, Mahmoud K, Islam IE, Abo-Salem HM. “Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 6-substituted-2H-pyran-2-ones.” Eur J Med Chem. 2012 Jan;47(1):337-46. PMID: 22154835 : “Identification of ®-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzenesulfonamide as a New Class of Polycomb Repressive Complex 2 (PRC2) Inhibitor by Pharmacophore-based Virtual Screening.” J Med Chem. 2016 Nov 10;59(21):9920-9935. PMID: 27739677
Propriétés
IUPAC Name |
4-methoxy-2-methyl-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-14-12-17(26-3)5-6-18(14)27(24,25)20-13-16-8-10-23(11-9-16)19-7-4-15(2)21-22-19/h4-7,12,16,20H,8-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDOJNVKPPWWFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNS(=O)(=O)C3=C(C=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
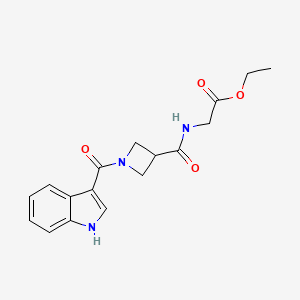
![Tert-butyl (3aS,6aR)-6a-(aminomethyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B2905861.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide](/img/structure/B2905863.png)
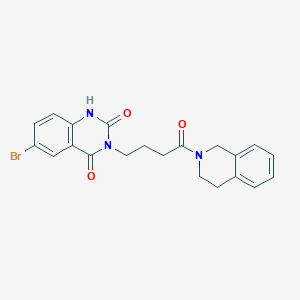
![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2905865.png)
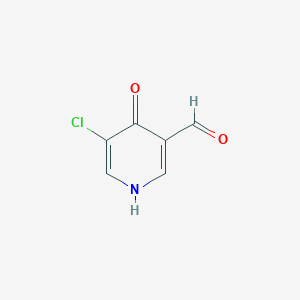
![3-[(4-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B2905867.png)
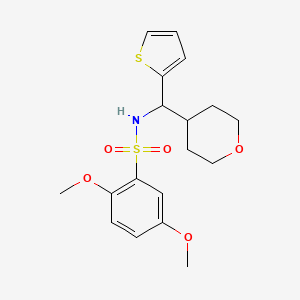
![2-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2905871.png)
![1-(4-chlorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2905872.png)
![3-fluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2905873.png)
![1,3-dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2905874.png)
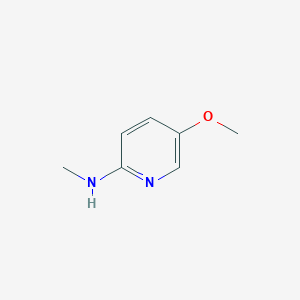
![6-((2,5-dichlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2905877.png)
